![molecular formula C16H13Cl6NO4 B5156251 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Descripción general
Descripción
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione is a useful research compound. Its molecular formula is C16H13Cl6NO4 and its molecular weight is 496.0 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione is 494.894624 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Synthesis and Chemical Reactions :
- The synthesis of related compounds and their reactions under certain conditions have been studied. For instance, the reaction of 11-diethyl- and 3, 11-di-n-propyl-14-hydroxy-14-azadispiro[5.1. 5.2]pentadec-9-ene-7, 15-dione with polyphosphoric acid has been explored (Nightingale & Johnson, 1967).
- Another study focused on the synthesis of Decachloro-4-allylidenecyclopentene from pentachlorocyclopentadiene and hexachloropropene, demonstrating the chemical versatility of such compounds (Kusuda & Roedig, 1979).
Chemical Structure and Properties Analysis :
- Investigations into the structure and properties of various derivatives have been conducted. For example, the study of hetero-cage compounds, including 4-oxa- and -aza-bird-cage compounds, offers insights into the structural aspects of similar chemical entities (Sasaki, Eguchi, Kiriyama, & Hiroaki, 1974).
Potential Biological Activity :
- Research has been done on compounds with potential biological activity, like 3-oxa- or 3-azabicyclo[3.2.0]hept-5-en-2,7-dione and 5,9-dioxa- or 5,9-diazabicyclo[5.3.0]dec-1-en-3-methyliden-6,8-dione derivatives. These studies aim to understand the biological applications of such compounds (Bonsignore et al., 1998).
Applications in Organic Synthesis :
- The compound and its derivatives have been used in various organic synthesis processes. For example, the intramolecular Diels-Alder Cycloadditions of cis-Cyclohexadienediols derived enzymatically from (2-Azidoethyl)benzene is an example of using such compounds in synthesizing complex organic structures (Zezula, Hudlický, & Ghiviriga, 2001).
Synthesis of Complex Ligands :
- There has been research on the synthesis of complex ligands like 14-oxa-1,4,8,11-tetraazabicyclo[9.5.3]nonadecane (L1) and their potential applications, demonstrating the compound's role in creating sophisticated chemical entities (Rodopoulos et al., 2001).
Attempt to Synthesize Azasugar Analogues :
- The compound's derivatives have been used in attempts to synthesize azasugar analogues of Showdomycine, showing its potential in medicinal chemistry (Koszytkowska-Stawin′ska & Sas, 1998).
Formation of Complex Organic Structures :
- The compound has been used in the formation of complex organic structures such as the iceane skeleton via intramolecular Diels–Alder reaction, demonstrating its use in advanced organic chemistry (Hamon & Spurr, 1982).
Propiedades
IUPAC Name |
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl6NO4/c1-2-3-26-23-12(24)4-5(13(23)25)9-7-6(8(4)27-9)14(19)10(17)11(18)15(7,20)16(14,21)22/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQSMYYAJPKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON1C(=O)C2C(C1=O)C3C4C(C2O3)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6,15,15-Hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)
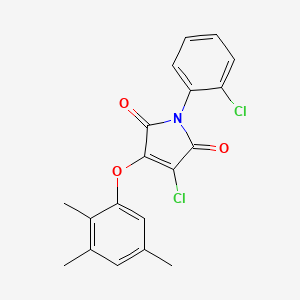
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)
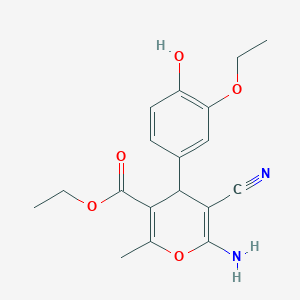
![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)
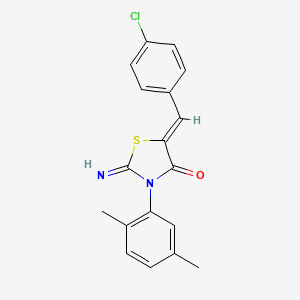
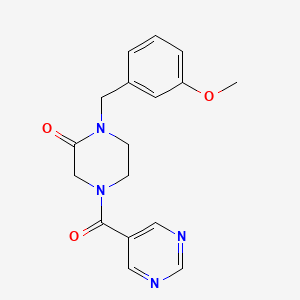
![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)
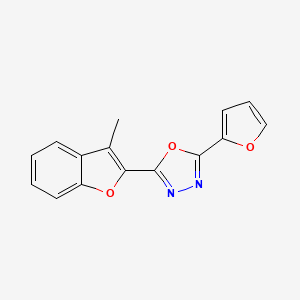
![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide](/img/structure/B5156234.png)
![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)
![3-{[2-(2-bromobenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5156269.png)